molecular formula C22H21Cl2N3O3 B2995171 N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide CAS No. 1251591-97-5

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide

Cat. No.: B2995171
CAS No.: 1251591-97-5
M. Wt: 446.33
InChI Key: CQJOFJBFNBAMRM-UHFFFAOYSA-N
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Description

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its intricate structure, which contributes to its diverse range of applications.

Preparation Methods

The synthesis of N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Industrially, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide can be compared with other similar compounds, such as other benzamide derivatives or pyrimidine-containing compounds. These comparisons highlight the unique structural features and functional properties of this compound, which contribute to its distinct applications and effectiveness. Similar compounds include other benzamides with different substituents or pyrimidine derivatives with varying functional groups.

Biological Activity

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isobutyl group, a pyrimidine ring, and a methoxyphenoxy moiety. The synthesis typically involves multi-step organic reactions that incorporate various reagents to achieve the desired functional groups and stereochemistry.

Biological Activity

1. Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, with mechanisms likely involving disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus16 µg/mLBactericidal
Escherichia coli32 µg/mLBacteriostatic
Candida albicans8 µg/mLFungicidal

2. Insecticidal Activity
The compound has also been evaluated for insecticidal properties. It demonstrates potent activity against several agricultural pests, suggesting its potential use in pest management.

Table 2: Insecticidal Activity

Insect SpeciesConcentration (mg/L)Mortality Rate (%)
Mythimna sepatara50080
Spodoptera frugiperda50075

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microorganisms and insects. The presence of the pyrimidine ring is believed to enhance binding affinity to target enzymes involved in critical metabolic pathways.

Case Studies

A study published in PMC highlighted the effectiveness of similar compounds in inhibiting fungal growth. In this context, this compound was compared with established fungicides, showing superior efficacy against Botrytis cinereal at lower concentrations .

Another investigation focused on the compound's impact on insect mortality rates, revealing that it could serve as a viable alternative to conventional insecticides, particularly in sustainable agriculture practices .

Toxicity Assessment

Toxicological evaluations have indicated that while this compound exhibits promising biological activity, its safety profile requires careful consideration. Studies on zebrafish embryos have shown moderate toxicity at high concentrations, necessitating further investigation into its environmental impact .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-12-16(23)5-4-14-21(12)26-18-7-8-27(10-15(18)22(14)29)11-20(28)25-13-3-6-19(30-2)17(24)9-13/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOFJBFNBAMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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